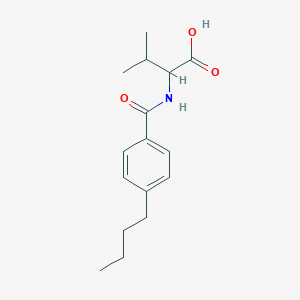

N-(4-butylbenzoyl)valine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-butylbenzoyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-4-5-6-12-7-9-13(10-8-12)15(18)17-14(11(2)3)16(19)20/h7-11,14H,4-6H2,1-3H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDIWZKPMSZCKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Butylbenzoyl Valine

Classical Synthetic Approaches for N-(4-butylbenzoyl)valine Synthesis

The most common and well-established method for synthesizing N-acyl amino acids like this compound is through the N-acylation of a valine precursor.

N-Acylation Reactions of Valine Precursors

The classical approach for the synthesis of this compound involves the N-acylation of valine with a reactive derivative of 4-butylbenzoic acid, typically 4-butylbenzoyl chloride. A widely used method for this transformation is the Schotten-Baumann reaction. iitk.ac.inchemistnotes.comwikipedia.org This reaction is typically carried out in a two-phase system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous solution containing a base. wikipedia.org The base, commonly sodium hydroxide (B78521), neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product. organic-chemistry.org

The general mechanism involves the nucleophilic attack of the amino group of valine on the carbonyl carbon of 4-butylbenzoyl chloride. chemistnotes.com The resulting tetrahedral intermediate then collapses, eliminating a chloride ion to form the N-acylated product. A procedural example for a similar compound, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, involves dissolving L-valine in an aqueous sodium hydroxide solution and then adding a solution of the acyl chloride in dichloromethane. mdpi.com

Optimization of Reaction Conditions and Yields

Several factors can be optimized to improve the yield and purity of this compound synthesized via the Schotten-Baumann reaction. The choice of base and its concentration are crucial. An excess of a strong base can lead to the hydrolysis of the acyl chloride, reducing the yield of the desired product. Therefore, the slow addition of the base is often recommended to maintain optimal pH. organic-chemistry.orgpressbooks.pub

The reaction solvent also plays a significant role. A biphasic system helps to separate the reactants and products, with the N-acylated amino acid often precipitating out of the aqueous phase upon acidification. mdpi.com The temperature of the reaction is another important parameter; cooling the reaction mixture can help to control the exothermic nature of the acylation and minimize side reactions.

To enhance the efficiency and environmental friendliness of the synthesis, alternative catalysts and conditions have been explored for N-acylation reactions. For instance, the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst in the N-benzoylation of amino acids has been shown to increase yields and simplify the work-up procedure by avoiding the formation of benzoic acid as a byproduct. nih.gov

Advanced Synthetic Strategies for this compound and its Stereoisomers

Beyond classical methods, advanced synthetic strategies can be employed to achieve higher purity, particularly concerning the stereochemistry of the final product, and to streamline the synthesis process.

Enantioselective Synthesis for Chiral Purity

Since valine is a chiral amino acid, this compound can exist as different stereoisomers. While starting with an enantiomerically pure valine (e.g., L-valine) can lead to the corresponding enantiomer of the product, racemization can sometimes occur during the reaction. Enantioselective synthesis aims to produce a specific stereoisomer with high purity.

While specific methods for the enantioselective synthesis of this compound are not extensively documented, various catalytic asymmetric methods have been developed for the synthesis of chiral amino acid derivatives that could potentially be adapted. acs.org These methods often involve the use of chiral catalysts, such as chiral isothioureas or metal complexes, to control the stereochemical outcome of the reaction. ntu.edu.sg For instance, catalytic enantioselective alkylations of N,O-acetals and catalytic asymmetric Mannich-type reactions have been successfully used to synthesize non-natural α-amino acid derivatives with high enantioselectivity. acs.org Another approach involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereoselective formation of the desired product. nih.gov

Solid-Phase Synthesis Techniques for this compound

Solid-phase synthesis, famously developed by R. Bruce Merrifield for peptide synthesis, offers a streamlined and automatable approach for the synthesis of N-acylated amino acids. pressbooks.publibretexts.org In this technique, the valine precursor is attached to a solid support, such as a polymer resin (e.g., Merrifield resin or Wang resin). pressbooks.publibretexts.orgpeptide.com The acylation reaction with 4-butylbenzoyl chloride is then carried out on the resin-bound amino acid.

The key advantage of solid-phase synthesis is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound product. pressbooks.publibretexts.org After the acylation is complete, the this compound is cleaved from the solid support. peptide.com Various resins and cleavage strategies are available, allowing for the synthesis of a wide range of N-acylated amino acids. peptide.com For instance, a new general N-acetylation method for solid-phase synthesis using malonic acid as a precursor has been described, which proceeds via a reactive ketene (B1206846) intermediate and gives high yields. rsc.org This approach could potentially be adapted for the synthesis of this compound.

Derivatization and Scaffold Modification of this compound

The this compound molecule can serve as a scaffold for further chemical modifications to explore structure-activity relationships or to generate new compounds with desired properties. nih.govnih.gov Derivatization can occur at several positions, including the carboxylic acid group of the valine moiety, the butyl group, or the benzene (B151609) ring of the benzoyl group.

For example, the carboxylic acid can be converted into esters, amides, or alcohols to modulate the polarity and reactivity of the molecule. The aromatic ring can undergo electrophilic substitution reactions to introduce various functional groups, which can influence the electronic properties and binding interactions of the compound. A study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives demonstrated that the core structure could be modified to create analogs with different biological activities. mdpi.com

The concept of "scaffold hopping" can also be applied, where the core structure of this compound is replaced with a different chemical scaffold while maintaining the key pharmacophoric features. nih.govnih.govchemrxiv.orgchemrxiv.org This strategy is often used in drug discovery to identify new classes of compounds with improved properties.

Chemical Alterations on the Valine Moiety

The valine residue in this compound offers several sites for chemical modification, primarily at the carboxylic acid group and the amide N-H. These transformations allow for the introduction of various functional groups, leading to a range of derivatives with potentially altered properties.

Key transformations of the valine moiety include:

Esterification: The carboxylic acid group can be readily converted to an ester. For instance, the heptyl ester of the closely related N-(4-butylbenzoyl)-D-alanine has been documented. chemeo.com This reaction is typically achieved by treating the N-acyl amino acid with an alcohol in the presence of an acid catalyst or using a coupling agent.

Reduction to Amino Alcohols: The carboxylic acid can be reduced to a primary alcohol, yielding an N-(4-butylbenzoyl)valinol. This transformation is often accomplished using reducing agents like sodium borohydride (B1222165) in the presence of iodine or via the formation of a mixed anhydride (B1165640) followed by reduction. core.ac.ukgoogle.comgoogle.com Such amino alcohol derivatives can serve as valuable chiral building blocks in further synthetic endeavors.

Amide Bond Formation: The carboxylic acid can be coupled with amines to form new amide bonds, leading to the formation of dipeptide or peptidomimetic structures. This is a fundamental reaction in peptide chemistry and can be achieved using various coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). fishersci.co.ukuantwerpen.be

N-Alkylation: The amide nitrogen can potentially undergo alkylation, although this can be challenging due to the resonance stabilization of the amide bond. nih.gov Specialized methods, such as activation with strong electrophiles, might be required to achieve this transformation. rsc.org

Table 1: Examples of Chemical Transformations on the Valine Moiety of N-Acyl Amino Acids

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

| Esterification | Heptanol, Acid Catalyst | Heptyl Ester | chemeo.com |

| Reduction | NaBH4, I2 or Ethyl Chloroformate then NaBH4 | Amino Alcohol | core.ac.ukgoogle.comgoogle.com |

| Amide Coupling | Amine, DCC/EDC/HBTU | Dipeptide/Amide | fishersci.co.ukuantwerpen.be |

| N-Alkylation | Alkyl Halide, Strong Base | N-Alkyl Amide | nih.govrsc.org |

Substituent Variation on the 4-Butylbenzoyl Group

The 4-butylbenzoyl group provides a scaffold for introducing further diversity through aromatic substitution reactions. The existing n-butyl group is an ortho-, para-directing activator for electrophilic aromatic substitution, although steric hindrance may favor substitution at the position ortho to the butyl group.

Potential modifications to the benzoyl ring include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br, I) onto the aromatic ring can be achieved through electrophilic halogenation using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a catalyst.

Nitration: The aromatic ring can be nitrated using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group onto the aromatic ring. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: Further acylation or alkylation reactions can be performed, although the presence of the deactivating benzoyl group might require harsh reaction conditions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the 4-Butylbenzoyl Group

| Reaction | Reagents | Potential Product | Reference(s) |

| Halogenation | X2, Lewis Acid | Halogenated Derivative | N/A |

| Nitration | HNO3, H2SO4 | Nitro Derivative | masterorganicchemistry.comyoutube.com |

| Sulfonation | SO3, H2SO4 | Sulfonic Acid Derivative | masterorganicchemistry.com |

Incorporation into Peptidomimetic and Hybrid Scaffolds

This compound can serve as a valuable building block in the synthesis of peptidomimetics and hybrid molecules, where the valine residue provides a chiral backbone and the N-acyl group introduces a non-peptidic element.

Dipeptide Synthesis: The carboxylic acid of this compound can be coupled with the amino group of another amino acid ester to form a dipeptide. The azalactone method is a classical approach for dipeptide synthesis that could be adapted for this purpose. researchgate.net

Peptidomimetic Scaffolds: Peptidomimetics are compounds that mimic the structure and function of peptides but with modified backbones to improve properties such as stability and bioavailability. This compound can be incorporated into such scaffolds, for example, by using its amino alcohol derivative in the synthesis of macrocycles. nih.gov The N-acyl group can influence the conformational preferences of the resulting molecule.

Building Blocks for Complex Molecules: N-acyl amino acids are recognized as important building blocks for nonribosomal peptides and other natural products. nih.gov The unique combination of the valine and the 4-butylbenzoyl moiety in this compound makes it a candidate for the synthesis of novel bioactive molecules. The use of N-butylpyrrolidinone (NBP) as a greener solvent alternative to DMF has been shown to be beneficial in solid-phase peptide synthesis, reducing side reactions like racemization and aspartimide formation. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for N 4 Butylbenzoyl Valine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural determination of N-(4-butylbenzoyl)valine, offering detailed insights into the chemical environment of each proton and carbon atom.

1D NMR Techniques (¹H, ¹³C) for Core Structure Confirmation

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides the fundamental framework for the structural verification of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the valine and the 4-butylbenzoyl moieties. The aromatic protons of the butylbenzoyl group are expected to appear as doublets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the butyl chain would present as a series of multiplets in the aliphatic region, with the terminal methyl group appearing as a triplet around δ 0.9 ppm. The valine protons would include the α-proton, a doublet of doublets adjacent to the amide and carboxyl groups, and the β-proton, a multiplet coupled to the α-proton and the isopropyl methyl groups. The two diastereotopic methyl groups of the valine residue are expected to show separate doublet signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by revealing the chemical shifts of all carbon atoms within the molecule. Key signals would include the carbonyl carbons of the amide and carboxylic acid groups (δ 165-180 ppm), the aromatic carbons of the butylbenzoyl ring (δ 120-150 ppm), and the aliphatic carbons of the butyl chain and the valine residue (δ 10-60 ppm). The presence of the distinct carbon signals for the butyl group and the valine moiety would confirm the core structure.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (benzoyl) | 7.20 - 7.80 | m |

| NH (amide) | ~8.50 | d |

| α-H (valine) | ~4.50 | dd |

| β-H (valine) | ~2.20 | m |

| γ-CH₃ (valine) | 0.90 - 1.10 | d |

| Butyl -CH₂- (aromatic adjacent) | ~2.60 | t |

| Butyl -CH₂- | 1.50 - 1.60 | m |

| Butyl -CH₂- | 1.30 - 1.40 | m |

| Butyl -CH₃ | ~0.90 | t |

| COOH | >10 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (amide) | ~167 |

| C=O (acid) | ~175 |

| Aromatic C (quaternary, C-CO) | ~133 |

| Aromatic C (quaternary, C-butyl) | ~145 |

| Aromatic CH | 127 - 130 |

| α-C (valine) | ~58 |

| β-C (valine) | ~31 |

| γ-C (valine) | 18 - 20 |

| Butyl -CH₂- (aromatic adjacent) | ~35 |

| Butyl -CH₂- | ~33 |

| Butyl -CH₂- | ~22 |

| Butyl -CH₃ | ~14 |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms and the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the α-proton and the β-proton of the valine residue, and between the adjacent methylene (B1212753) groups of the butyl chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each peak in the 2D spectrum links a proton to the carbon it is attached to, allowing for the definitive assignment of the valine and butyl chain carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over 2-3 bonds). youtube.com HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show correlations between the NH proton and the benzoyl carbonyl carbon, as well as between the α-proton of valine and the amide carbonyl carbon, confirming the N-acylation site. Correlations between the protons of the butyl chain and the aromatic carbons would verify the substitution pattern of the benzoyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY data can help to determine the preferred conformation of the molecule in solution and can be used to confirm the stereochemistry of the valine residue.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis. ontosight.ainih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Identification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of this compound (C15H21NO3) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion of this compound) and the analysis of the resulting product ions. mdpi.com The fragmentation pattern provides valuable information about the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Cleavage of the amide bond: This would result in the formation of a 4-butylbenzoyl cation and a valine radical cation, or their respective neutral and charged fragments.

Loss of the butyl group: Fragmentation of the butyl chain from the benzoyl ring is another expected pathway.

Decarboxylation: Loss of CO2 from the carboxylic acid group of the valine moiety.

Characteristic valine fragmentation: Cleavage of the isopropyl group from the valine side chain.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence and connectivity of the 4-butylbenzoyl and valine components. matrixscience.com

Table 3: Predicted Key MS/MS Fragment Ions for this compound [M+H]⁺

| m/z (predicted) | Proposed Fragment Structure/Loss |

| 278.1594 | [M+H]⁺ |

| 161.1015 | [4-butylbenzoyl]⁺ |

| 117.0757 | [Valine - H₂O + H]⁺ |

| 232.1696 | [M+H - H₂O]⁺ |

| 221.1488 | [M+H - C₄H₉]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum displays characteristic absorption bands for different functional groups. For this compound, key IR absorptions would include:

A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).

An N-H stretch from the amide group (around 3300 cm⁻¹).

A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

A C=O stretch from the amide (amide I band, around 1630-1680 cm⁻¹).

An N-H bend from the amide (amide II band, around 1515-1550 cm⁻¹).

C-H stretches from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹).

C=C stretches from the aromatic ring (around 1450-1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The 4-butylbenzoyl moiety, containing a conjugated π-system, is expected to be the primary chromophore in this compound. The UV-Vis spectrum would likely show absorption maxima corresponding to π→π* transitions of the aromatic ring. The position and intensity of these absorptions can be influenced by the substitution on the benzene (B151609) ring.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H (Amide) | ~3300 | Medium |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 2960 - 2850 | Strong |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=O (Amide I) | 1680 - 1630 | Strong |

| N-H bend (Amide II) | 1550 - 1515 | Medium |

| C=C (Aromatic) | 1600 - 1450 | Medium-Weak |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as N-benzoylalanine, allows for a hypothetical yet scientifically grounded illustration of the expected findings. researchgate.net

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced.

Hypothetical Crystallographic Data for this compound:

The crystallographic data for this compound would be anticipated to be similar to other N-acyl amino acids. A hypothetical dataset, based on known structures of similar compounds, is presented below. researchgate.net The presence of the flexible butyl group might introduce some disorder in the crystal structure or lead to different packing arrangements compared to smaller analogues.

Interactive Data Table: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₅H₂₁NO₃ |

| Formula weight | 263.33 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.5 Å, b = 10.5 Å, c = 14.0 Å, β = 105° |

| Volume | 1350 ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.295 Mg/m³ |

| Absorption coefficient | 0.091 mm⁻¹ |

| F(000) | 568 |

| Final R indices [I>2σ(I)] | R1 = 0.050, wR2 = 0.150 |

| R indices (all data) | R1 = 0.065, wR2 = 0.165 |

| Goodness-of-fit on F² | 1.05 |

From such data, key structural features would be revealed. The amide bond would be expected to be planar, and the butyl group would likely adopt a low-energy, extended conformation. Crucially, the analysis would confirm the relative stereochemistry of the chiral center in the valine residue. Intermolecular interactions, particularly hydrogen bonds involving the carboxylic acid and the amide group, would also be identified, providing insight into the crystal packing. For instance, hydrogen bonds between the carboxylic acid proton and the carbonyl oxygen of an adjacent molecule are a common feature in the crystal structures of N-acyl amino acids. researchgate.net

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Stereochemical Confirmation

While X-ray crystallography provides the structure in the solid state, chiroptical methods, such as Electronic Circular Dichroism (ECD), are powerful for confirming the absolute stereochemistry of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, yielding a spectrum that is highly sensitive to its three-dimensional structure.

For this compound, the two primary chromophores responsible for its ECD spectrum are the 4-butylbenzoyl group and the carboxyl group of the valine moiety. The spatial arrangement of these chromophores around the chiral center of the valine residue will dictate the sign and intensity of the observed Cotton effects in the ECD spectrum.

The application of the exciton (B1674681) chirality method to interpret ECD spectra is a well-established approach for assigning the absolute configuration of molecules with multiple chromophores. nih.gov The interaction (exciton coupling) between the electronic transitions of the benzoyl and carboxyl chromophores would be expected to produce a characteristic bisignate (two-signed) Cotton effect. The sign of this couplet is directly related to the chirality of the molecule.

Expected ECD Spectral Features for L-N-(4-butylbenzoyl)valine:

A hypothetical ECD spectrum for the naturally occurring L-stereoisomer of this compound would be predicted based on the analysis of similar chiral amides and N-acyl amino acids. rsc.orgnih.gov

Interactive Data Table: Hypothetical ECD Data for L-N-(4-butylbenzoyl)valine

| Wavelength Range (nm) | Predicted Cotton Effect | Associated Electronic Transition | Stereochemical Implication (for L-valine derivative) |

| 240-270 | Positive | π → π* transition of the benzoyl chromophore (exciton coupled) | Positive first Cotton effect of a negative couplet |

| 210-230 | Negative | π → π* transition of the carboxyl chromophore (exciton coupled) | Negative second Cotton effect of a negative couplet |

| ~280 | Weakly Positive | n → π* transition of the benzoyl chromophore | Confirmation of the chiral environment |

The sign of the exciton couplet (positive then negative for the L-isomer) would provide unambiguous confirmation of the absolute configuration at the α-carbon of the valine residue. Computational modeling, such as time-dependent density functional theory (TD-DFT), is often used in conjunction with experimental ECD to predict the spectrum for a given stereoisomer, further strengthening the structural assignment. mdpi.com

Mechanistic Investigations of N 4 Butylbenzoyl Valine in Biological Systems

In Vitro Biochemical Characterization of N-(4-butylbenzoyl)valine Bioactivity

Biochemical assays have been instrumental in characterizing the direct interactions of this compound with molecular targets.

This compound has been identified as an inhibitor of certain enzymes, particularly metalloenzymes. Research has shown its activity against human aminoacylase (B1246476) 3 (hAACY3). The inhibition mechanism is reported to be of a mixed type, indicating that the compound can bind to both the free enzyme and the enzyme-substrate complex. This interaction is characterized by specific inhibition constants.

| Enzyme Target | Inhibition Constant (Ki) | Inhibition Type |

| Human Aminoacylase 3 (hAACY3) | 2.6 µM | Mixed |

Current research primarily focuses on the enzymatic inhibitory actions of this compound, and detailed receptor binding profiles are not extensively documented in publicly available literature. Its modulatory effects appear to be closely linked to its role as an enzyme inhibitor rather than a direct receptor ligand.

The interaction between this compound and its target proteins has been investigated to understand the basis of its inhibitory activity. For instance, its binding to human aminoacylase 3 involves specific molecular interactions that contribute to its binding affinity. The valine moiety of the compound plays a crucial role in this interaction.

Cellular Investigations of this compound Biological Mechanisms

To understand the effects of this compound in a more complex biological context, researchers have turned to cell-based studies.

Cell-based assays have been employed to explore the downstream consequences of this compound's enzymatic inhibition. These studies aim to elucidate the specific signaling pathways affected by the compound's activity, moving beyond simple cytotoxicity assessments to understand its precise mechanism of action within the cell.

The primary intracellular target identified for this compound is human aminoacylase 3. Validation of this target has been achieved through a combination of biochemical inhibition assays and subsequent cellular studies that correlate the enzymatic inhibition with cellular outcomes. These approaches confirm that the observed biological effects are indeed a consequence of the interaction with this specific enzyme.

Based on the current available scientific literature, there is no specific information regarding the mechanistic investigations, transcriptomic and proteomic responses, or in vivo pre-clinical animal model studies for the chemical compound this compound. The requested detailed research findings and data tables for the specified sections and subsections cannot be generated due to a lack of publicly accessible research on this particular compound.

Therefore, the article "" with the outlined sections cannot be created at this time. Further research would be required to elucidate the biological activities and mechanisms of this compound to provide the requested information.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Butylbenzoyl Valine Derivatives

Impact of Valine Moiety Modifications on Molecular Interactions and Bioactivity

The valine residue in N-(4-butylbenzoyl)valine serves as a critical anchor for molecular interactions with biological targets. Modifications to this amino acid core have been shown to significantly alter the bioactivity of the resulting derivatives.

Research into a series of N-aryl substituted amino acid derivatives has demonstrated the importance of the valine core for peroxisome proliferator-activated receptor γ (PPARγ) activation. In a study where the L-valine core was replaced by other amino acids, a decrease in PPARγ activation potency was observed. This suggests that the isopropyl group of valine plays a crucial role in the molecule's activity, possibly due to the steric hindrance it generates compared to smaller or larger side chains like a benzyl (B1604629) or a hydroxymethyl group. nih.gov The steric bulk of the valine side chain appears to be optimal for fitting into the ligand-binding pocket of certain biological targets.

Furthermore, modifications at the N-terminal of the valine, such as the introduction of an auxiliary thiol group, have been explored in the context of native chemical ligation. While this specific modification is primarily for synthetic purposes, it highlights how alterations to the valine structure can be achieved. The reactivity of such modified valine surrogates is influenced by the steric hindrance around the functional group, underscoring the sensitivity of molecular interactions to changes in the valine moiety.

The following table summarizes the effect of replacing the L-valine core with other amino acid moieties on PPARγ activation, illustrating the importance of the valine structure.

| Amino Acid Core Replacement | Effect on PPARγ Activation Potency | Reference |

| Other Amino Acids | Decreased | nih.gov |

These findings collectively indicate that the valine moiety is not merely a scaffold but an active participant in the molecular recognition process. Its size, shape, and chirality are finely tuned for optimal interaction with its biological counterparts, and any deviation can lead to a significant loss of bioactivity.

Influence of Substituent Effects on the 4-Butylbenzoyl Ring

The 4-butylbenzoyl group of this compound is another key determinant of its biological activity, primarily through its influence on the molecule's electronic and hydrophobic properties. The nature and position of substituents on this aromatic ring can dramatically alter the compound's interaction with its target.

In a study on N-aryl substituted valine derivatives, the length of the alkyl chain on the benzoyl ring was systematically varied to assess its impact on PPARγ activation. It was found that a linear six-carbon chain was optimal for activity, suggesting that both steric hindrance and the hydrophobic nature of this chain are critical factors in the design of potent analogues. nih.gov This highlights the importance of a well-defined hydrophobic tail for effective binding.

Further research on related N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has provided additional insights. The introduction of a bromine atom, a lipophilic and electron-withdrawing group, was intended to enhance the lipophilic character of the molecule while maintaining certain electronic effects. mdpi.com While in some cases an increase in lipophilicity can be detrimental due to lower water solubility, the presence of specific substituents can enhance biological effects. For instance, in a series of N-benzoyl-N'-naphthylthiourea derivatives, substitutions on the benzoyl ring with electron-withdrawing groups like chloro, bromo, and trifluoromethyl were investigated, showing varied impacts on their inhibitory activities. atlantis-press.com

The table below illustrates the effect of varying the alkyl chain length on the aryl moiety on PPARγ activation.

| Alkyl Chain Length on Aryl Moiety | PPARγ Activation | Reference |

| Linear 6 carbons | Optimal | nih.gov |

These studies underscore the significance of the substituent pattern on the 4-butylbenzoyl ring. The interplay of hydrophobic, steric, and electronic effects governed by these substituents is a crucial factor in modulating the biological activity of this compound derivatives.

Stereochemical Effects and Chirality in this compound Analogues

Stereochemistry and chirality are fundamental aspects of molecular recognition in biological systems. For this compound, which possesses a chiral center at the α-carbon of the valine residue, the spatial arrangement of its atoms is expected to have a profound impact on its biological activity.

The naturally occurring L-valine is typically the enantiomer used in the synthesis of these derivatives. Research on related N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid inhibitors of aldose reductase has emphasized the importance of stereochemistry, with the synthesis and evaluation of stereochemically pure compounds being a key aspect of the study. nih.gov Although specific studies focusing solely on the stereochemical effects of this compound analogues are limited, the general principles of stereospecificity in drug-receptor interactions are well-established. It is highly probable that the L-enantiomer of this compound exhibits significantly different biological activity compared to its D-enantiomer.

The precise three-dimensional structure of the molecule, dictated by its stereochemistry, determines how it fits into the chiral environment of a biological target, such as an enzyme's active site or a receptor's binding pocket. The differential binding of enantiomers can lead to one being active while the other is inactive or even exhibits a different or adverse effect. The biosynthesis of some natural products involves the condensation of L-amino acids like valine, highlighting the stereochemical precision of biological processes. mdpi.com

| Enantiomer | Expected Biological Activity |

| L-N-(4-butylbenzoyl)valine | Potentially the more active enantiomer |

| D-N-(4-butylbenzoyl)valine | Potentially less active or inactive |

The chiral nature of the valine moiety is, therefore, a critical parameter in the design and synthesis of biologically active this compound analogues.

Conformational Analysis and its Correlation with Biological Recognition

The biological activity of a flexible molecule like this compound is not only dependent on its static structure but also on its conformational dynamics. Conformational analysis, which explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is essential for understanding how these molecules are recognized by their biological targets.

The conformational preferences of N-acyl amino acids are influenced by various factors, including intramolecular hydrogen bonding and steric interactions. Theoretical and experimental studies on N-acetylated amino acids have shown that they can adopt multiple stable conformations in the gas phase and in solution. nih.gov The presence of the N-benzoyl group in this compound introduces further rotational possibilities around the amide bond.

The following table outlines key dihedral angles that would be critical in defining the conformational space of this compound.

| Dihedral Angle | Description |

| ω (Cα-C'-N-Cα) | Amide bond planarity (cis/trans) |

| φ (C'-N-Cα-C') | Rotation around the N-Cα bond |

| ψ (N-Cα-C'-N) | Rotation around the Cα-C' bond |

| χ1 (N-Cα-Cβ-Cγ) | Valine side chain orientation |

Understanding the conformational landscape of this compound and its derivatives is a key step in elucidating the structural basis of their biological activity and in the design of analogues with improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity and can be used to predict the potency of novel analogues.

QSAR models are built by correlating molecular descriptors, which are numerical representations of the chemical structure, with experimental biological data. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

For instance, a QSAR study on N-benzoyl-N'-naphthylthiourea derivatives as VEGFR2 inhibitors identified lipophilic and electronic properties as key determinants of anticancer activity. atlantis-press.comatlantis-press.com The resulting QSAR equation could then be used to guide the design of new derivatives with potentially enhanced inhibitory effects. Similarly, in a QSAR analysis of 5-substituted-2-benzoylaminobenzoic acids as PPAR modulators, descriptors related to van der Waals energy and dipole moment were found to be significant.

A hypothetical QSAR model for this compound derivatives might take the following general form:

Biological Activity = f(Hydrophobic, Electronic, Steric Descriptors)

The table below lists some common descriptors that would be relevant for a QSAR study of this compound derivatives.

| Descriptor Class | Example Descriptors | Relevance |

| Hydrophobic | ClogP | Describes the lipophilicity of the molecule, important for membrane permeability and hydrophobic interactions. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to the molecule's reactivity and ability to participate in electrostatic interactions. |

| Steric | Molar Refractivity, Molecular Weight | Represents the size and shape of the molecule, crucial for fitting into a binding site. |

By developing robust QSAR models, researchers can prioritize the synthesis of the most promising this compound derivatives, thereby accelerating the drug discovery process.

Computational and Theoretical Studies on N 4 Butylbenzoyl Valine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) can predict molecular geometry, energy, and electronic distribution, which in turn determine the molecule's reactivity and interaction with other molecules.

HOMO-LUMO Analysis and Electrophilicity/Nucleophilicity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. jacsdirectory.com

For N-(4-butylbenzoyl)valine, the HOMO is likely to be localized on the electron-rich aromatic ring and the carboxylate group, while the LUMO may be distributed over the benzoyl and amide functionalities. The butyl group, being an electron-donating group, would slightly raise the HOMO energy level, potentially increasing the molecule's nucleophilicity.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons (nucleophilicity). The aromatic ring and carboxyl group are likely primary sites. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons (electrophilicity). The carbonyl groups are potential electrophilic centers. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. The butyl group might slightly decrease the gap. |

Electrostatic Potential Mapping for Interaction Prediction

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It helps in predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack.

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxyl and carbonyl groups, making them potential hydrogen bond acceptors. The amide proton and the carboxylic acid proton (if protonated) would exhibit positive potential, acting as hydrogen bond donors. The butyl chain would present a largely neutral, non-polar surface, contributing to hydrophobic interactions.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target. While specific biological targets for this compound have not been explicitly identified, studies on similar N-acyl amino acids suggest potential interactions with enzymes and receptors. mdpi.comresearchgate.net

Prediction of Binding Modes and Key Interacting Residues

Molecular docking studies on N-benzoyl amino acid derivatives have revealed their potential to interact with various enzymes. For instance, N-benzoyl-L-valine derivatives have been docked into the active site of fungal enzymes, showing key interactions with amino acid residues. scielo.org.mxscielo.org.mx These interactions typically involve hydrogen bonds with polar residues and hydrophobic interactions with non-polar residues.

For this compound, it can be hypothesized that the carboxylate group would form salt bridges or hydrogen bonds with positively charged or polar residues like Arginine, Lysine, or Tyrosine. The amide group can act as both a hydrogen bond donor and acceptor. The butyl-substituted benzene (B151609) ring would likely engage in hydrophobic or van der Waals interactions within a non-polar binding pocket.

A study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives highlighted the importance of the valine and benzoyl moieties in binding to microbial targets. mdpi.com Similarly, the valine and butylbenzoyl groups of this compound would be crucial for its biological activity.

| Interacting Group of this compound | Predicted Interaction Type | Potential Interacting Amino Acid Residues |

| Carboxylate Group | Hydrogen Bonding, Salt Bridge | Arginine (Arg), Lysine (Lys), Histidine (His), Serine (Ser), Tyrosine (Tyr) |

| Amide Group | Hydrogen Bonding | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr) |

| Benzoyl Group | π-π Stacking, Hydrophobic Interactions | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Butyl Chain | Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

Calculation of Binding Energies and Affinities

The binding energy, or binding affinity, is a measure of the strength of the interaction between a ligand and its target. In molecular docking, this is often represented by a scoring function that estimates the free energy of binding. A lower (more negative) binding energy indicates a more stable complex and higher affinity.

In a study of N-benzoyl-L-valine methyl ester against a fungal target, a docking score of -7.90 kcal/mol was reported, corresponding to a predicted inhibitory constant (Ki) in the micromolar range. scielo.org.mx Another study on N-(4-aminobenzoyl)-l-glutamic acid derivatives against a malarial protein target also reported docking scores in a similar range. nih.gov These findings suggest that this compound could exhibit comparable binding affinities to relevant biological targets. The lipophilic butyl group might enhance binding to targets with hydrophobic pockets, potentially leading to a more favorable binding energy compared to unsubstituted N-benzoylvaline.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics of molecules like this compound and their interactions with biological targets over time.

The biological function of a small molecule is often intrinsically linked to its three-dimensional shape and flexibility. MD simulations can be employed to explore the conformational landscape of this compound in an aqueous environment, mimicking physiological conditions. Such simulations would reveal the preferred shapes (conformations) the molecule adopts, the transitions between these shapes, and the influence of the solvent on its structure.

Table 1: Hypothetical Torsion Angle Preferences for this compound from a Simulated Aqueous Environment

| Dihedral Angle | Description | Predominant Angle(s) (degrees) | Population (%) |

| ω (Cα-C-N-Cα) | Amide bond planarity | ~180 (trans) | >95 |

| φ (C-N-Cα-C) | Backbone rotation | -120 to -60 | 70 |

| ψ (N-Cα-C-N) | Backbone rotation | +120 to +160 | 65 |

| χ1 (N-Cα-Cβ-Cγ) | Valine side chain rotation | -70, +60, 180 | 30, 40, 30 |

| τ1 (Cα-C-C(ring)-C(ring)) | Benzoyl group orientation | -30 to +30 | 80 |

Note: This table is illustrative and represents typical data that would be generated from an MD simulation. The values are not from a specific study on this compound.

While a specific biological target for this compound is not definitively established in the literature, related N-acyl amino acid derivatives have been investigated as inhibitors of enzymes such as DNA Methyltransferases (DNMTs) and as modulators of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) nih.govnih.gov. Should a protein target for this compound be identified, MD simulations would be invaluable for studying the stability of the ligand-protein complex.

These simulations can predict how the ligand binds to the protein's active site and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the protein become more or less flexible upon ligand binding. Similarly, the RMSD of the ligand within the binding pocket can indicate the stability of its binding pose researchgate.net. A stable complex is generally characterized by low RMSD values for both the protein and the ligand over the course of the simulation researchgate.net. Studies on protein-benzoic acid complexes have shown that hydrogen bonding and hydrophobic interactions are crucial for stable binding nih.gov.

Table 2: Illustrative MD Simulation Data for a Hypothetical this compound-Protein Complex

| Parameter | Value | Interpretation |

| Average Protein RMSD | 1.5 Å | The protein maintains a stable overall structure. |

| Average Ligand RMSD (in binding site) | 0.8 Å | The ligand remains stably bound in its initial pose. |

| Key H-bonds (Ligand-Protein) | Amide NH -- Asp122 (backbone CO)Carboxyl OH -- Arg80 (side chain NH) | Specific hydrogen bonds anchor the ligand in the active site. |

| Key Hydrophobic Contacts | Butyl group -- Leu54, Ile84Benzoyl ring -- Phe100, Trp110 | Hydrophobic regions of the ligand are buried in a non-polar pocket of the protein. |

| Average Binding Free Energy (MM/GBSA) | -45 kcal/mol | A favorable binding energy suggests a stable interaction. |

Note: This table is a hypothetical representation of results from an MD simulation of a ligand-protein complex to illustrate the type of insights that can be gained. The specific residues and values are for exemplary purposes.

De Novo Design and Virtual Screening Based on this compound Scaffold

The chemical structure of this compound can serve as a "scaffold" or starting point for the design of new molecules with potentially improved properties. Computational techniques like de novo design and virtual screening are central to this process.

De novo design algorithms could use the this compound scaffold as a foundation to build new molecules atom-by-atom or fragment-by-fragment within a target protein's binding site nih.govopenreview.net. The goal would be to generate novel chemical entities that retain the key binding features of the original scaffold while forming additional favorable interactions to enhance affinity and selectivity. The use of amino acids as hubs in scaffold design is a versatile strategy due to their biocompatibility and the availability of well-established chemical methods for their modification mdpi.com.

Virtual screening, on the other hand, involves computationally searching large libraries of existing compounds to identify those that are predicted to bind to a specific target nih.gov. If this compound were identified as a "hit" against a particular protein, its structure could be used to perform similarity-based virtual screening. This would involve searching for compounds with similar shapes and chemical features in databases containing millions of molecules. Alternatively, the this compound scaffold could be used to develop a pharmacophore model, which is a three-dimensional arrangement of essential features that a molecule must possess to be active. This model would then be used to screen for molecules that match the pharmacophore, a common strategy in ligand-based virtual screening mdpi.com.

Future Research Directions and Translational Perspectives for N 4 Butylbenzoyl Valine

Integration of N-(4-butylbenzoyl)valine into More Complex Molecular Architectures

The foundational structure of this compound, characterized by a valine core linked to a 4-butylbenzoyl group, offers a robust starting point for creating more intricate molecules with potentially enhanced biological functions. ontosight.ai Future research will likely focus on strategic chemical diversification to explore and optimize its interactions with biological targets. Based on synthetic strategies applied to analogous N-benzoyl-L-valine derivatives, several modifications can be envisioned. mdpi.com For instance, replacing atoms on the benzoyl ring, such as substituting hydrogen with a more lipophilic atom like bromine, has been explored in similar compounds to increase their lipophilic character while maintaining electronic effects. mdpi.com

The core scaffold presents multiple sites for modification, each offering a unique opportunity to modulate the compound's properties. The carboxylic acid of the valine moiety can be transformed into esters, amides, or incorporated into heterocyclic systems like oxazolones. The isopropyl side chain of valine provides a specific stereochemical and spatial arrangement that can be crucial for target binding. The 4-butyl group on the benzoyl ring contributes to the molecule's lipophilicity and can be altered in length or branching to fine-tune interactions within hydrophobic pockets of target proteins.

Table 1: Potential Sites for Molecular Modification of this compound

| Modification Site | Potential Chemical Changes | Scientific Rationale |

|---|---|---|

| Carboxylic Acid | Esterification, Amidation, Cyclization (e.g., into oxazolones) | Improve cell permeability, alter solubility, modify metabolic stability, create novel pharmacophores. mdpi.com |

| Benzoyl Ring | Introduction of electron-withdrawing/donating groups | Modulate electronic properties, enhance binding affinity, alter target specificity. mdpi.com |

| Butyl Group | Varying alkyl chain length, introducing branching or unsaturation | Optimize hydrophobic interactions with target proteins, fine-tune lipophilicity. ontosight.aimdpi.com |

| Valine Backbone | Use of different amino acid cores | Explore the impact of side-chain size, polarity, and stereochemistry on biological activity. |

This systematic derivatization aims to generate novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles, potentially leading to the development of drug-like compounds. mdpi.com

Development of Novel Methodologies for High-Throughput Screening of Analogues

To efficiently navigate the vast chemical space surrounding this compound, the development and application of high-throughput screening (HTS) methodologies are indispensable. These techniques are essential for rapidly assessing the biological activity of large libraries of analogues, thereby accelerating the discovery of lead compounds.

A key strategy involves creating diverse compound libraries through combinatorial synthesis, followed by screening using advanced assay formats. For example, a fluorescent donor displacement assay has been successfully used to identify selective inhibitors for glycosyltransferases like MurG, an enzyme family that represents potential antibiotic targets. nih.gov This type of assay is adaptable and could be employed to screen for this compound analogues that inhibit other nucleotide-glycosyltransferases or enzymes that utilize similar substrates. nih.gov The primary advantage of such HTS approaches is their ability to identify compounds that are highly selective for their intended target over other structurally related enzymes. nih.gov

Table 2: High-Throughput Screening (HTS) Methodologies for Analogues

| HTS Method | Principle | Application for this compound Analogues |

|---|---|---|

| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled ligands upon binding to a target protein. | Screening for compounds that displace a fluorescent probe from the active site of a target enzyme or receptor. nih.gov |

| Cell-Based Assays | Utilize engineered cell lines to report on the activity of a specific biological pathway. | Assessing the functional consequences of target engagement in a cellular context (e.g., inhibition of bacterial growth). |

| Biochemical Assays | Directly measure the activity of a purified enzyme or protein in the presence of test compounds. | Quantifying the inhibitory potential (e.g., IC50) of analogues against specific purified enzymes. |

| Affinity Selection-Mass Spectrometry | Identifies binding ligands from a complex mixture by incubating with a target and analyzing bound compounds via mass spectrometry. | Rapidly screening compound libraries for binding affinity to a target of interest. |

Exploration of Undiscovered Biological Targets for this compound

While this compound is cataloged in bioactivity databases like ChEMBL and BindingDB, its full range of biological targets is not yet completely understood. ontosight.ai The N-acylated amino acid motif is a common feature in molecules designed to interact with a wide array of proteins. Research on structurally similar compounds provides clues to potential target classes. For example, derivatives of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine have shown promise as antimicrobial agents against Gram-positive pathogens, particularly in combating biofilm-associated infections caused by Enterococcus faecium. mdpi.com

This suggests that this compound and its analogues could interact with bacterial targets. Glycosyltransferases, essential for bacterial cell wall synthesis, are one such promising target class. nih.gov Future research will likely employ a combination of affinity-based methods and computational approaches to deorphanize this compound and uncover novel therapeutic opportunities.

Table 3: Potential Biological Target Classes for this compound

| Target Class | Example(s) | Therapeutic Rationale |

|---|---|---|

| Bacterial Enzymes | Glycosyltransferases (e.g., MurG) nih.gov, Sulfonyl-group containing enzymes mdpi.com | Antibacterial agents, particularly against resistant strains and biofilm infections. |

| Proteases | Serine proteases, Cysteine proteases | Anti-inflammatory, antiviral, or anticancer applications. |

| G-Protein Coupled Receptors (GPCRs) | Orphan GPCRs | Modulation of various physiological processes. |

| Ion Channels | Ligand-gated or voltage-gated channels | Neurological disorders, cardiovascular diseases. |

Advancements in Computational Predictions for this compound Biological Interactions

Computational chemistry offers powerful tools to predict and rationalize the biological interactions of this compound, thereby guiding synthetic efforts and minimizing experimental costs. In silico studies are integral to modern drug discovery, from initial hit identification to lead optimization. For analogous compounds, computational methods have been used to predict antimicrobial potential and toxicity profiles, demonstrating the value of this approach. mdpi.com

Future research will leverage a suite of computational techniques to build a comprehensive model of the structure-activity relationships (SAR) for this chemical series. Molecular docking can predict how analogues bind to specific protein targets, while molecular dynamics (MD) simulations can assess the stability of these interactions over time. Quantitative Structure-Activity Relationship (QSAR) models can correlate chemical structures with biological activities to predict the potency of novel, unsynthesized compounds.

Table 4: Computational Approaches for Predicting Biological Interactions

| Computational Method | Purpose | Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. | To identify likely binding poses within the active site of potential targets like MurG. nih.gov |

| Molecular Dynamics (MD) | Simulates the movements of atoms and molecules over time. | To assess the stability of the ligand-protein complex and understand dynamic interactions. |

| QSAR Modeling | Relates quantitative chemical properties to biological activity. | To predict the activity of virtual analogues and prioritize candidates for synthesis. |

| In Silico Toxicity Prediction | Uses computational models to estimate potential toxicity. | To pre-screen for potential liabilities, in line with the "3 R's" principle of animal testing. mdpi.com |

Potential of this compound as a Chemical Biology Probe for Mechanistic Studies

Beyond its direct therapeutic potential, this compound can be developed into a valuable chemical biology probe to investigate complex biological systems. A chemical probe is a small molecule used to selectively engage a specific protein target, enabling the study of that target's function in a biological context. The development of selective inhibitors for enzymes like glycosyltransferases is crucial for probing their individual roles, which is otherwise difficult due to a lack of such tools. nih.gov

To function as a probe, the this compound scaffold could be modified by incorporating reporter tags or photoreactive groups. For example, a fluorescent tag would allow for visualization of the target protein's localization within a cell via microscopy. Attaching a biotin (B1667282) tag would enable pull-down experiments to identify the target protein and its binding partners from cell lysates. Incorporating a photoreactive moiety would create a photo-affinity label that covalently crosslinks to the target upon UV irradiation, facilitating unambiguous target identification.

Table 5: Applications of this compound as a Chemical Biology Probe

| Probe Type | Modification | Mechanistic Question Addressed |

|---|---|---|

| Fluorescent Probe | Conjugation with a fluorophore (e.g., FITC, Rhodamine). | What is the subcellular localization of the target protein? |

| Affinity Probe | Conjugation with an affinity tag (e.g., Biotin). | What proteins does this compound bind to in a complex mixture? |

| Photo-affinity Label | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | What is the direct binding partner of the compound in a cellular environment? |

| Inhibitor Probe | Use of the optimized, selective compound itself. | What are the downstream cellular consequences of inhibiting the target's activity? nih.gov |

Through these future research directions, the scientific community can systematically explore and harness the full potential of this compound, translating a simple chemical structure into sophisticated tools for biology and medicine.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine |

Q & A

Q. Q. What controls are essential when studying this compound’s in vivo toxicity?

- Methodology : Include negative controls (vehicle-only exposure) and positive controls (e.g., N-methylvaline adducts). Monitor endogenous adducts (e.g., HbA1c) to distinguish background noise. For genotoxicity assays, use comet assays with repair enzyme treatment (e.g., Fpg) to detect DNA crosslinks .

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with high enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.